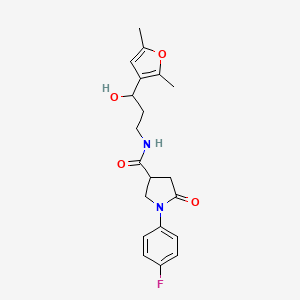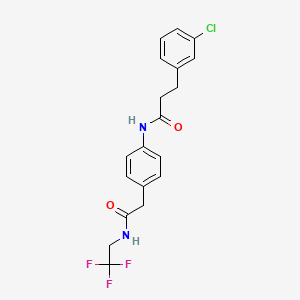![molecular formula C18H14N6O3S B2887277 4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 897623-18-6](/img/structure/B2887277.png)
4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is a chemical compound that falls under the class of triazolothiadiazines . Triazolothiadiazines are heterocyclic compounds that have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Applications De Recherche Scientifique
Anticancer Applications
The triazolopyridazine scaffold present in this compound has been explored for its potential anticancer properties. The ability to interact with various cancer cell receptors and enzymes makes it a valuable pharmacophore for drug design. Researchers have synthesized derivatives to target specific cancer types, focusing on the structure-activity relationship to enhance efficacy .
Antimicrobial Activity
Compounds with the triazolopyridazine moiety have shown promising results as antimicrobial agents. Studies have reported the synthesis of new derivatives that exhibit significant minimum inhibitory concentrations (MICs) against common pathogens like Staphylococcus aureus and Escherichia coli, indicating their potential as novel antibacterial drugs .
Analgesic and Anti-inflammatory Effects
The structural features of triazolopyridazine derivatives allow them to act as analgesic and anti-inflammatory agents. By modulating the body’s pain pathways and inflammatory responses, these compounds can be developed into effective treatments for conditions associated with chronic pain and inflammation .
Antioxidant Properties
The unique chemical structure of triazolopyridazine-based compounds contributes to their antioxidant capabilities. They can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing oxidative damage and related diseases .
Antiviral Agents
Research has indicated that triazolopyridazine derivatives can serve as potent antiviral agents. Their interaction with viral enzymes and proteins can inhibit the replication of viruses, offering a pathway to develop new antiviral medications .
Enzyme Inhibition
These compounds have been identified as effective enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. This enzyme inhibition activity is crucial for treating various diseases, including glaucoma, Alzheimer’s disease, and osteoporosis .
Sedative-Hypnotic and Muscle Relaxant Properties
The compound has been patented for its use as a sedative-hypnotic and skeletal muscle relaxant. This suggests its potential application in the treatment of anxiety, epilepsy, and muscle spasms, providing a basis for further research and development .
Cytotoxic Activity Against Cancer Cell Lines
Studies have also demonstrated the cytotoxic activity of triazolopyridazine derivatives against specific cancer cell lines, such as breast cancer. This indicates their potential use in targeted cancer therapies, where they could be used to selectively kill cancer cells without harming healthy tissue .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is suggested that the compound may interact with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds .
Propriétés
IUPAC Name |
4-sulfamoyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3S/c19-28(26,27)15-6-4-12(5-7-15)18(25)21-14-3-1-2-13(10-14)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPIFXGUHSKSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2887195.png)
![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2887196.png)
![1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887197.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2887199.png)
![Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2887202.png)
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2887203.png)




![Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B2887213.png)

![9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2887217.png)